2-(2,4-Dichlorophenoxy)aniline

Vue d'ensemble

Description

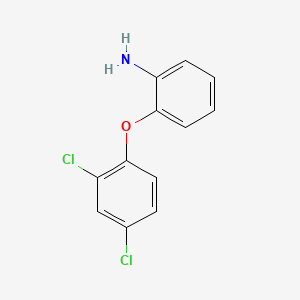

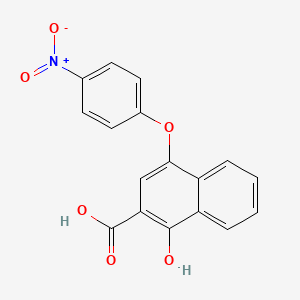

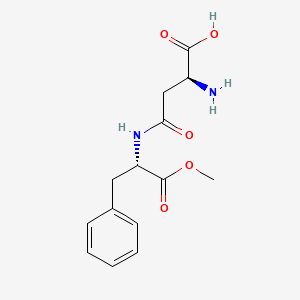

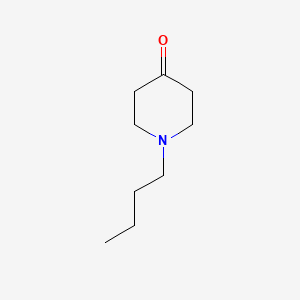

“2-(2,4-Dichlorophenoxy)aniline” is an organic compound with the linear formula C12H9Cl2NO . It has a molecular weight of 254.11 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H9Cl2NO . This indicates that the molecule is composed of 12 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 254.11 . The InChI key for this compound is NXXSJWHUACPWNZ-UHFFFAOYSA-N .Applications De Recherche Scientifique

Detection and Analysis

- Nanocomposite-based Impedimetric Immunosensor : A study by Fusco et al. (2017) developed an impedimetric label-free immunosensor for detecting 2,4-Dichlorophenoxy Acetic Acid (2,4-D) in solutions and real samples. This sensor employed a conductive polymer and nanocomposite, enhancing sensitivity for antigen detection (Fusco et al., 2017).

Material Synthesis

- Synthesis of Polyurethane Cationomers : Buruianǎ et al. (2005) synthesized new o-hydroxy Schiff bases, including derivatives of aniline, for creating polymeric films with fluorescent properties. These films exhibited a unique photochromic mechanism, potentially useful in various applications (Buruianǎ et al., 2005).

Chemical Synthesis and Optimization

- Optimization of Src Kinase Inhibitors : Boschelli et al. (2001) focused on optimizing quinolinecarbonitriles, including compounds with 2,4-dichloro-substituted aniline, for inhibiting Src kinase activity. This research is significant in the development of targeted cancer therapies (Boschelli et al., 2001).

Agricultural Applications

- Herbicides and Plant Growth Regulators : Pernak et al. (2013) synthesized new Ionic Liquids (ILs) containing the (2,4-dichlorophenoxy)acetate anion. These ILs showed higher biological activity than current herbicides, demonstrating potential as more effective agricultural chemicals (Pernak et al., 2013).

Environmental Monitoring

- Residue and Risk Assessments in Agriculture : Zheng et al. (2020) developed a method for analyzing residues of 2,4-D and its derivatives in corn and soybeans. This research aids in assessing the environmental and health risks associated with the use of these compounds in agriculture (Zheng et al., 2020).

Electrochemical Applications

- Electrochemical Synthesis for Solar Cells : Shahhosseini et al. (2016) reported the synthesis of a novel polymer based on aniline derivatives for use in dye-sensitized solar cells. This research contributes to the development of more efficient solar energy technologies (Shahhosseini et al., 2016).

Analytical Chemistry

- Spectrophotometric Determination Method : Shah et al. (2006) developed a spectrophotometric method for determining 2,4-D herbicide in samples. This method provides a faster and simpler alternative to chromatographic methods for analyzing this compound (Shah et al., 2006).

Safety and Hazards

This compound should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to avoid getting the compound in eyes, on skin, or on clothing . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

Mécanisme D'action

Mode of Action

2,4-D acts by mimicking natural auxin, a type of plant hormone, at the molecular level . It causes abnormal growth, senescence, and plant death in dicots, which are sensitive to auxinic herbicides .

Biochemical Pathways

The role of bacteria, enzymes, and genes that regulate the degradation of 2,4-D has been identified .

Action Environment

The degradation of similar compounds like 2,4-d by microorganisms, especially white-rot fungi, has been studied . The cultivation conditions and medium composition for the growth of these degrading microorganisms have also been addressed .

Analyse Biochimique

Biochemical Properties

2-(2,4-Dichlorophenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in cellular processes such as growth and differentiation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This interaction can result in downstream effects on cellular signaling pathways and gene expression.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 and A549 . This inhibition is often accompanied by changes in gene expression and alterations in cellular metabolism, leading to reduced cell viability and increased apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to bind to the active site of c-Met kinase, leading to inhibition of its activity . This inhibition results in the disruption of downstream signaling pathways, ultimately affecting cellular processes such as proliferation and migration.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and cellular metabolism. These changes can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects. For example, chronic exposure to high doses of this compound has been associated with hepatic, renal, and pancreatic damage in animal models . These effects are often dose-dependent, with higher doses leading to more severe damage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its degradation and conversion into other metabolites. For instance, the degradation of this compound involves the action of specific dioxygenases that cleave the compound into smaller, less toxic molecules . These metabolic pathways are crucial for the detoxification and elimination of the compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization and accumulation of this compound can influence its activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-5-6-11(9(14)7-8)16-12-4-2-1-3-10(12)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXSJWHUACPWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180920 | |

| Record name | 2-(2,4-Dichlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26306-64-9 | |

| Record name | 2-(2,4-Dichlorophenoxy)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26306-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dichlorophenoxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026306649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26306-64-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-Dichlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dichlorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the selective reduction process described in the research paper?

A1: The research paper describes a novel process for the selective reduction of halonitroarenes, specifically highlighting the synthesis of 2-(2,4-Dichlorophenoxy)aniline. [] The significance lies in the ability to reduce the nitro group to an amine without affecting other sensitive functional groups present in the molecule, namely the chlorine atoms and the ether linkage. This selective reduction is crucial because traditional methods often lead to undesired side reactions, such as the cleavage of C-Cl bonds (hydrogenolysis), resulting in a lower purity of the desired amine product. The researchers achieve this selectivity by utilizing platinum catalysts and ammonium formate. Ammonium formate plays a dual role: it acts as a hydrogen source for the reduction and as an additive that controls the hydrogenolysis side reactions. This controlled environment ensures a higher yield and purity of this compound, which is a valuable intermediate in the synthesis of antibacterial compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-](/img/structure/B1329627.png)